An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxypropan-2-yl Methanesulfonate
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxypropan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxypropan-2-yl methanesulfonate. This document details a representative experimental protocol for its preparation, summarizes its key physical and spectroscopic properties, and includes a visual representation of the synthetic workflow.
Introduction
1-Methoxypropan-2-yl methanesulfonate is a sulfonate ester, a class of organic compounds often utilized as alkylating agents and key intermediates in organic synthesis. The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a valuable precursor for the introduction of the 1-methoxypropan-2-yl moiety into various molecules. This guide serves as a technical resource for researchers requiring detailed information on the preparation and properties of this compound.
Synthesis of 1-Methoxypropan-2-yl Methanesulfonate
The synthesis of 1-methoxypropan-2-yl methanesulfonate is achieved through the mesylation of its corresponding alcohol, 1-methoxy-2-propanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-methoxypropan-2-yl methanesulfonate. This protocol is based on general procedures for the mesylation of secondary alcohols and should be adapted and optimized as needed for specific laboratory conditions.
Materials:
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1-Methoxy-2-propanol (Reagent Grade)
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Methanesulfonyl Chloride (Reagent Grade)
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Triethylamine (Anhydrous)
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Dichloromethane (Anhydrous)
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1 M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate
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Magnetic Stirrer and Stir Bar
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Round-bottom Flask
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Addition Funnel
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Ice Bath
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Separatory Funnel
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Rotary Evaporator
Procedure:
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Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with 1-methoxy-2-propanol (1 equivalent) and anhydrous dichloromethane (sufficient to make a ~0.5 M solution). The flask is cooled to 0 °C in an ice bath.
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Addition of Base: Triethylamine (1.5 equivalents) is added to the stirred solution.
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Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to the addition funnel. This solution is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.
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Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup:
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The reaction mixture is quenched by the slow addition of cold water.
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The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-methoxypropan-2-yl methanesulfonate.
Characterization Data
Due to the limited availability of experimental data in the public domain, the following tables include a combination of known physical properties and predicted spectroscopic data for 1-methoxypropan-2-yl methanesulfonate. Predicted data should be used as a guideline and confirmed by experimental analysis.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₄S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| CAS Number | 24590-51-0 | [2] |
| Appearance | Predicted to be a colorless liquid | |
| Boiling Point | 264.4 °C at 760 mmHg | [2] |
| Density | 1.158 g/cm³ | [2] |
Predicted Spectroscopic Data
3.2.1. 1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 4.9 | m | 1H | -CH(OSO₂CH₃)- |
| ~3.4 - 3.6 | m | 2H | -OCH₂- |
| ~3.3 | s | 3H | -OCH₃ |
| ~3.0 | s | 3H | -SO₂CH₃ |
| ~1.3 | d | 3H | -CH(OSO₂CH₃)CH₃ |
3.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~80 - 82 | -CH(OSO₂CH₃)- |
| ~72 - 74 | -OCH₂- |
| ~59 - 60 | -OCH₃ |
| ~38 - 40 | -SO₂CH₃ |
| ~16 - 18 | -CH(OSO₂CH₃)CH₃ |
3.2.3. IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 - 2850 | C-H stretching |
| ~1360 - 1340 | S=O asymmetric stretching |
| ~1175 - 1150 | S=O symmetric stretching |
| ~1100 - 1000 | C-O stretching |
| ~970 - 950 | S-O-C stretching |
3.2.4. Mass Spectrometry (MS) [1]
| m/z | Predicted Ion |
| 169.05290 | [M+H]⁺ |
| 191.03484 | [M+Na]⁺ |
| 153.04288 | [M-CH₃]⁺ or [M-H₂O+H]⁺ |
| 89.0602 | [CH₃OCH₂CH(CH₃)]⁺ (Loss of SO₂CH₃) |
| 79.9568 | [SO₂CH₃]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 1-methoxypropan-2-yl methanesulfonate.
Caption: Synthesis and purification workflow for 1-methoxypropan-2-yl methanesulfonate.
